An In-depth Technical Guide to 2H-Chromen-6-amine: Structure and IUPAC Nomenclature
An In-depth Technical Guide to 2H-Chromen-6-amine: Structure and IUPAC Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of 2H-chromen-6-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of this heterocyclic amine.
Chemical Structure and IUPAC Nomenclature
2H-Chromen-6-amine is a bicyclic heterocyclic compound. Its structure consists of a dihydropyran ring fused to a benzene ring, with an amino group substituted on the benzene ring.
Chemical Structure:
The structure of 2H-chromen-6-amine is represented by the chemical formula C₉H₉NO. The arrangement of atoms can be visualized through its SMILES (Simplified Molecular-Input Line-Entry System) notation: NC1=CC(C=CCO2)=C2C=C1.
A two-dimensional representation of the chemical structure is provided below:
Caption: Chemical structure of 2H-chromen-6-amine.
IUPAC Nomenclature:
The systematic name for this compound, according to IUPAC nomenclature, is 2H-chromen-6-amine . Let's break down the name:
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Chromen: This is the base name for the bicyclic system of a benzene ring fused to a pyran ring.
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2H-: This prefix indicates the position of the saturated carbon atom in the pyran ring. In this case, the carbon at position 2 is an sp³-hybridized carbon, hence "2H".
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-6-amine: This suffix indicates that an amino group (-NH₂) is attached to the 6th position of the chromene ring structure. The numbering of the chromene ring starts from the oxygen atom as position 1 and proceeds around the heterocyclic ring and then the fused benzene ring.
Physicochemical Properties
While extensive experimental data for 2H-chromen-6-amine is not widely available in the public domain, some key properties can be inferred from its structure and data for related compounds. Aromatic amines are typically solids or high-boiling liquids with a characteristic odor.[1] The presence of the amino group suggests that the compound will exhibit basic properties.[1]
| Property | Value | Source |
| CAS Number | 45882-47-1 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| SMILES | NC1=CC(C=CCO2)=C2C=C1 | [2] |
Synthesis of 2H-Chromene Derivatives
The synthesis of the 2H-chromene scaffold is a topic of significant interest in organic chemistry due to the biological importance of this structural motif.[3] Various synthetic strategies have been developed to construct the 2H-chromene ring system.[4]
One common approach involves the reaction of salicylaldehydes with various reagents. For instance, a multicomponent enol-Ugi condensation reaction has been utilized for the synthesis of functionalized 2H-chromenes.[5] Another method employs an amino acid-promoted synthesis from nucleophilic phenols and enals.[6]
Caption: Generalized workflow for the synthesis of 2H-chromene derivatives.
Spectroscopic Characterization of Amino-Chromene Derivatives
The structural elucidation of 2H-chromen-6-amine and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for 2H-chromen-6-amine are not available, data from related amino-chromene derivatives can provide valuable insights.
NMR Spectroscopy
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¹H NMR: In the ¹H NMR spectrum of a related compound, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the proton of the secondary amino group appears as a broad singlet at 9.01 ppm.[7] Aromatic protons of the coumarin moiety typically appear in the range of 6.91 to 8.36 ppm.[7] For primary amines, the N-H protons usually appear as a broad signal.[8]
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¹³C NMR: The chemical shifts of carbon atoms in the chromene ring system are influenced by the substituents. In a series of aromatic amines, the chemical shift of the para carbon atom (C-4) has been used to evaluate the substituent effects of different amino groups.[9]
IR Spectroscopy
The IR spectrum of an amine is characterized by several key absorption bands:
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N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[10]
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N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[10]
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C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the range of 1250-1335 cm⁻¹.[10]
Biological and Pharmacological Significance
The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[6] Derivatives of 2H-chromene have been reported to possess various pharmacological properties, including potential applications in different therapeutic areas. However, specific biological activities and signaling pathways directly attributed to 2H-chromen-6-amine have not been detailed in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this particular compound.
References
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. 45882-47-1|2H-Chromen-6-amine|BLDpharm [bldpharm.com]
- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
